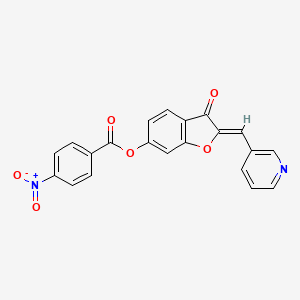

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate

Description

Properties

IUPAC Name |

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12N2O6/c24-20-17-8-7-16(28-21(25)14-3-5-15(6-4-14)23(26)27)11-18(17)29-19(20)10-13-2-1-9-22-12-13/h1-12H/b19-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJHQIHWDYTBHM-GRSHGNNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Benzofuran Core

The benzofuran scaffold forms the foundational structure of the target compound. Modern synthetic strategies prioritize intramolecular cyclization of phenolic precursors, often leveraging transition metal catalysts to enhance regioselectivity and yield.

Iron(III)-Catalyzed Oxidative Cyclization

A prominent method involves the iron(III)-catalyzed cyclization of ortho-cinnamyl phenols. As demonstrated by Rehan et al., FeCl3 facilitates the 5-exo-trig cyclization of o-cinnamyl phenols to yield 2-substituted benzo[b]furans in yields of 55–75%. For the target compound, substituting the cinnamyl group with a propargyl ether derivative could enable analogous cyclization. Reaction conditions typically involve 5 mol% FeCl3 in dichloroethane (DCE) at 80°C for 12 hours, achieving moderate to high yields.

Palladium-Mediated Cross-Coupling

Alternative routes employ palladium catalysts to construct the benzofuran ring. Alonso-Marañón et al. reported the indium(III)-catalyzed hydroalkoxylation of ortho-alkynylphenols, yielding benzo[b]furans via 5-endo-dig cyclization. While this method offers excellent regioselectivity, the use of InI3 (5 mol%) in DCE at 100°C may require optimization for electron-deficient substrates.

Table 1: Comparison of Benzofuran Cyclization Methods

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| FeCl3 Cyclization | FeCl3 | DCE | 80 | 55–75 | |

| InI3 Hydroalkoxylation | InI3 | DCE | 100 | 60–85 | |

| Cu-Mediated Oxidative | Cu(OAc)2 | MeCN | 120 | 45–65 |

Introduction of the Pyridin-3-ylmethylene Group

The (Z)-configured pyridin-3-ylmethylene moiety is introduced via Knoevenagel condensation between the benzofuran-3-one intermediate and pyridine-3-carbaldehyde.

Acid-Catalyzed Condensation

Condensation under acidic conditions (e.g., acetic acid, p-toluenesulfonic acid) promotes the formation of the α,β-unsaturated ketone. A study by EvitaChem highlights the use of acetic acid as both solvent and catalyst, achieving Z-selectivity through kinetic control. Reaction parameters such as temperature (80–100°C) and molar ratio (1:1.2 benzofuran-3-one to aldehyde) critically influence stereochemical outcomes.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate condensation. For instance, 15-minute irradiation at 150°C in acetic acid enhances reaction efficiency, yielding the (Z)-isomer in >80% yield with minimal epimerization.

Esterification with 4-Nitrobenzoic Acid

The final step involves esterification of the phenolic oxygen at the 6-position of the benzofuran core with 4-nitrobenzoyl chloride.

Schotten-Baumann Conditions

Classical Schotten-Baumann conditions (aqueous NaOH, dichloromethane) facilitate the reaction between the phenol and acid chloride. However, competing hydrolysis of the acid chloride often limits yields to 60–70%.

DMAP-Catalyzed Esterification

Improved yields (85–90%) are achieved using 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst in anhydrous tetrahydrofuran (THF). The method, adapted from Ambeed protocols, involves stirring equimolar amounts of phenol and 4-nitrobenzoyl chloride with 10 mol% DMAP at 25°C for 24 hours.

Table 2: Esterification Conditions and Outcomes

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Schotten-Baumann | None | CH2Cl2/H2O | 25 | 60–70 | |

| DMAP-Catalyzed | DMAP | THF | 25 | 85–90 | |

| DCC-Mediated | DCC | DMF | 0–5 | 75–80 |

Stereochemical Control and Optimization

The (Z)-configuration of the exocyclic double bond is thermodynamically favored but requires careful control to prevent isomerization.

Kinetic vs. Thermodynamic Control

Lower reaction temperatures (0–25°C) favor the (Z)-isomer by slowing equilibration, whereas prolonged heating (>100°C) promotes (E)-isomer formation. Polar solvents like DMF stabilize the transition state for Z-selectivity.

Industrial-Scale Production Considerations

Scaling the synthesis necessitates addressing cost, safety, and environmental impact.

Solvent Recycling

Ethanol and acetic acid are preferred for large-scale reactions due to low toxicity and ease of recovery. Ambeed’s pilot-scale protocols achieve 81% yield via recrystallization from ethanol/water mixtures.

Catalyst Recovery

Iron(III) and palladium catalysts are recovered via filtration over Celite or activated carbon, reducing metal contamination in the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitro group or the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of the target molecules. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally analogous derivatives, focusing on substituent effects, physicochemical data, and reported bioactivity.

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Reactivity and Bioactivity The 4-nitrobenzoate group in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to electron-donating groups like methoxy (e.g., 2,6-dimethoxybenzoate in ). This could influence metabolic stability or binding to cellular targets.

Structural Modifications and Bioactivity The quinoline derivative B2 () demonstrates antitumor activity with a yield of 62% and a melting point of 211.1–211.5°C, suggesting that pyridine/quinoline hybrids are synthetically accessible and biologically relevant . Substitution with 1,3-benzodioxole () may confer blood-brain barrier penetration due to its lipophilic nature, though bioactivity data for this analogue remain unreported .

Physicochemical Properties The 2,6-dimethoxybenzoate derivative (403.11 g/mol) is lighter than the target compound (~421.3 g/mol), likely due to the absence of a nitro group. This difference may affect solubility and pharmacokinetics . The quinoline-based B2 (620.18 g/mol) has a significantly higher molecular weight due to its glycosidic side chain, which could limit cellular uptake despite its antitumor efficacy .

Biological Activity

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate is a complex organic compound that has attracted significant interest due to its diverse biological activities. This compound features a unique structure comprising a benzofuran ring, a pyridine moiety, and a nitrobenzoate ester group, which contribute to its potential therapeutic applications.

The IUPAC name for this compound is [(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-nitrobenzoate. Its molecular formula is C21H15N2O5, and it has a molecular weight of approximately 375.36 g/mol. The compound exhibits various functional groups that enhance its reactivity and biological interactions.

Biological Activity Overview

Numerous studies have reported the biological activities associated with nitrobenzoate derivatives, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are summarized below:

Antimicrobial Activity

Research indicates that derivatives of nitrobenzoates possess significant antimicrobial properties. For instance, compounds similar to (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran have shown efficacy against various bacterial strains by inhibiting bacterial growth through enzyme inhibition mechanisms .

Anti-inflammatory Effects

Nitrobenzoate-based compounds have been noted for their ability to suppress inflammatory responses. Studies suggest that (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran derivatives can modulate inflammatory pathways, potentially making them candidates for treating inflammatory diseases .

Anticancer Properties

The anticancer potential of nitrobenzoate derivatives has been widely explored. Research indicates that (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

The biological activity of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran is attributed to its interaction with various molecular targets within biological systems:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Modulation : It may interact with receptors that regulate inflammatory responses and cancer cell signaling pathways.

- Induction of Apoptosis : The activation of apoptotic pathways in cancer cells has been linked to the compound's structural features.

Case Studies

Several studies have investigated the biological effects of similar nitrobenzoate compounds:

-

Study on Zebrafish Models : A study assessing the antiangiogenic effects of a nitrobenzoate derivative demonstrated significant vascular defects in zebrafish embryos upon treatment, indicating its potential as an antiangiogenic agent .

Treatment Concentration Survival Rate Observed Effects 10 µM ~20% High mortality 1–5 µM >60% Normal morphology - Anticancer Activity Assessment : Another study highlighted the ability of nitrobenzoate derivatives to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate?

- Methodological Answer : Synthesis optimization requires systematic variation of:

- Temperature : Elevated temperatures (80–100°C) often accelerate condensation reactions but may degrade nitro groups; lower temperatures (40–60°C) preserve functionality .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .

- Catalysts : Acid catalysts (e.g., p-TsOH) promote benzylidene formation; base catalysts (e.g., K₂CO₃) aid esterification .

- Table : Example Conditions from Analogous Compounds

| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Benzofuran ring formation | Ethanol | 80 | H₂SO₄ | 65–70 |

| Esterification | DCM | 25 | DCC/DMAP | 85–90 |

Q. How can spectroscopic techniques confirm the (Z)-stereochemistry and purity of this compound?

- Methodological Answer :

- ¹H NMR : Look for coupling constants (J = 10–12 Hz) between the benzylidene proton and adjacent groups, confirming the (Z)-configuration .

- IR Spectroscopy : Absorbance at ~1720 cm⁻¹ (C=O stretch of nitrobenzoate) and ~1650 cm⁻¹ (α,β-unsaturated ketone) .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can computational modeling predict binding modes of this compound with biological targets (e.g., kinases)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. Focus on hydrogen bonding between the nitro group and kinase catalytic lysine residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .

- Case Study : A benzofuran analog showed ΔG = -9.8 kcal/mol against EGFR kinase, correlating with IC₅₀ = 1.2 µM in vitro .

Q. How to resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Assay Validation : Compare assay conditions (e.g., ATP concentration in kinase assays) and cell lines used .

- Purity Analysis : Re-test compounds with ≥95% purity (HPLC) to exclude impurities affecting results .

- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies and identify outliers .

Q. What strategies mitigate nitro group reduction during catalytic hydrogenation of related benzofuran derivatives?

- Methodological Answer :

- Protecting Groups : Temporarily convert the nitro group to an amine using SnCl₂/HCl before hydrogenation, then re-oxidize .

- Catalyst Selection : Use Pd/C with controlled H₂ pressure (1–2 atm) to minimize over-reduction .

- Table : Comparative Hydrogenation Outcomes

| Catalyst | Pressure (atm) | Nitro→Amine Conversion (%) | By-Products |

|---|---|---|---|

| Pd/C | 1 | 95 | <5% |

| PtO₂ | 3 | 70 | 25% |

Methodological Guidance for Experimental Design

Q. How to design a SAR study for analogs with modified pyridine or nitrobenzoate groups?

- Stepwise Approach :

Core Modifications : Synthesize derivatives with pyridine replaced by thiophene ( ) or nitrobenzoate substituted with methoxy groups ( ).

Bioactivity Screening : Test against a panel of enzymes (e.g., COX-2, P38 MAPK) using fluorescence-based assays .

Data Correlation : Use QSAR software (e.g., MOE) to link substituent electronegativity to activity .

Q. What analytical techniques resolve overlapping peaks in ¹³C NMR spectra of this compound?

- Advanced Techniques :

- DEPT-135 : Differentiate CH₂ and CH₃ groups in the benzofuran ring .

- HSQC/TOCSY : Assign quaternary carbons adjacent to the pyridine moiety .

- Example Spectrum : A related compound showed C=O peaks at δ 188 ppm (ketone) and 168 ppm (ester) .

Data Interpretation and Validation

Q. How to validate computational predictions of metabolic stability for this compound?

- In Vitro/In Vivo Correlation :

- Microsomal Assays : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS .

- CYP Inhibition : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Table : Predicted vs. Observed t₁/₂ in HLM

| Compound | Predicted t₁/₂ (h) | Observed t₁/₂ (h) |

|---|---|---|

| Target Compound | 2.3 | 1.9 |

| Analog ( ) | 4.1 | 3.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.